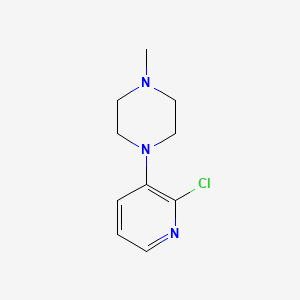
1-(2-Chloropyridin-3-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-3-yl)-4-methylpiperazine is a heterocyclic compound that contains both pyridine and piperazine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of the chloropyridine moiety enhances its reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine typically involves the reaction of 2-chloropyridine with 4-methylpiperazine. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)-4-methylpiperazine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
1-(2-Chloropyridin-3-yl)-4-methylpiperazine can be compared with other similar compounds such as:
2-Chloropyridine: Lacks the piperazine ring and has different reactivity and biological activity.
4-Methylpiperazine: Lacks the chloropyridine moiety and is less reactive.
N-(2-Chloropyridin-3-yl)piperazine: Similar structure but without the methyl group on the piperazine ring, leading to different steric and electronic properties .
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity not observed in the individual components.
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 |
InChI Key |
QWVDATRSOSKSHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


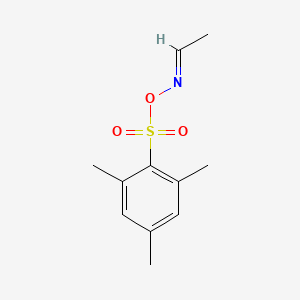
![N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13022312.png)
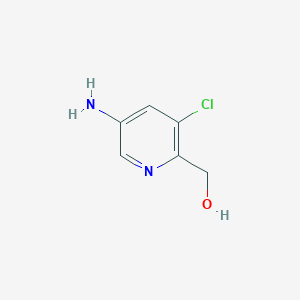

![2,2,4-Trimethylbenzo[d][1,3]dioxole](/img/structure/B13022327.png)
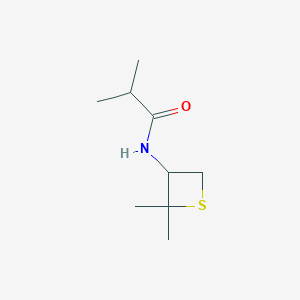
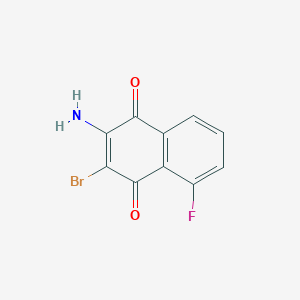
![N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13022349.png)
![5-Methyl-2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13022354.png)


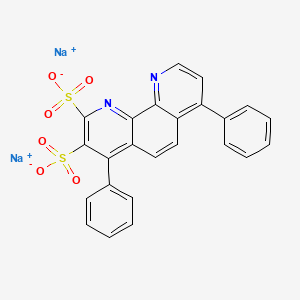
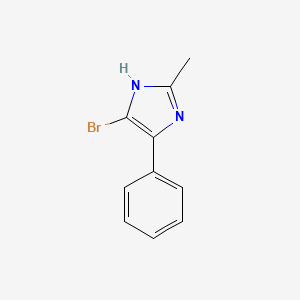
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate](/img/structure/B13022397.png)
